molecular formula C18H21N3O5 B11382110 N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B11382110
M. Wt: 359.4 g/mol
InChI Key: UTYDRPPSCKDKHL-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide is a synthetic organic compound characterized by a complex structure that includes a furan ring, a pyrrolidine ring, and a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with pyrrolidine in the presence of a suitable catalyst to form the intermediate N-(furan-2-ylmethyl)pyrrolidine.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-(4-nitrophenoxy)acetyl chloride in the presence of a base such as triethylamine. This step forms the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-aminophenoxy)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.

    Pharmacology: The compound can be studied for its potential as an inhibitor of specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies related to cell signaling pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The furan and pyrrolidine rings may facilitate binding to active sites, while the nitrophenoxy group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide: Similar structure but with a different position of the nitro group.

    N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs. The presence of both a furan ring and a nitrophenoxy group provides a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C18H21N3O5

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C18H21N3O5/c22-18(13-26-15-7-5-14(6-8-15)21(23)24)19-12-16(17-4-3-11-25-17)20-9-1-2-10-20/h3-8,11,16H,1-2,9-10,12-13H2,(H,19,22)

InChI Key

UTYDRPPSCKDKHL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CO3

Origin of Product

United States

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